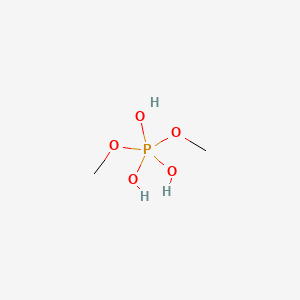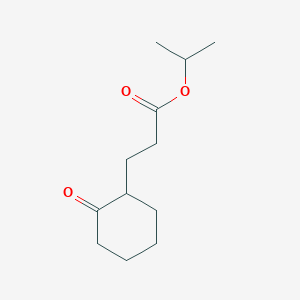![molecular formula C19H20N2O4 B14493324 (2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid CAS No. 65049-90-3](/img/structure/B14493324.png)
(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((S)-2-benzamido-3-phenylpropanamido)propanoic acid is a complex organic compound that belongs to the class of amino acids It is characterized by the presence of benzamido and phenylpropanamido groups attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-benzamido-3-phenylpropanamido)propanoic acid can be achieved through several synthetic routes. One common method involves the use of the Arndt-Eistert synthesis, which allows the formation of homologated carboxylic acids by reacting activated carboxylic acids with diazomethane, followed by Wolff rearrangement of the intermediate diazoketones in the presence of nucleophiles such as water, alcohols, or amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as column chromatography for purification and isolation of the desired product.
化学反应分析
Types of Reactions
(S)-2-((S)-2-benzamido-3-phenylpropanamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Ammonia (NH₃), alcohols, and amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(S)-2-((S)-2-benzamido-3-phenylpropanamido)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-((S)-2-benzamido-3-phenylpropanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to (S)-2-((S)-2-benzamido-3-phenylpropanamido)propanoic acid include other amino acids and their derivatives, such as:
- Alanine
- Phenylalanine
- Tyrosine
Uniqueness
What sets (S)-2-((S)-2-benzamido-3-phenylpropanamido)propanoic acid apart from these similar compounds is its unique combination of benzamido and phenylpropanamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
65049-90-3 |
|---|---|
分子式 |
C19H20N2O4 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H20N2O4/c1-13(19(24)25)20-18(23)16(12-14-8-4-2-5-9-14)21-17(22)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3,(H,20,23)(H,21,22)(H,24,25)/t13-,16-/m0/s1 |
InChI 键 |
RTSMBLLZBBYZQP-BBRMVZONSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
规范 SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)






![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)

![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)

